molecular formula C20H17NO5 B1223170 Bianfugenine CAS No. 88142-60-3

Bianfugenine

Cat. No.: B1223170
CAS No.: 88142-60-3
M. Wt: 351.4 g/mol
InChI Key: OOWSNEKQIRVGCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the methoxy groups .

Industrial Production Methods: Industrial production of Bianfugenine may involve the extraction from natural sources such as Sinomenium acutum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bianfugenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and dihydro derivatives, which can have different pharmacological properties .

Scientific Research Applications

Bianfugenine has a wide range of scientific research applications:

Mechanism of Action

Bianfugenine exerts its effects through various molecular targets and pathways. It has been shown to modulate immune responses, reduce inflammation, and interact with specific receptors in the nervous system. The exact mechanism involves the inhibition of certain enzymes and signaling molecules, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Bianfugenine is unique due to its specific methoxy substitution pattern and its potent immunomodulatory and anti-inflammatory properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWSNEKQIRVGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC=CC4=C3C(=C(C(=C4OC)OC)OC)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236851
Record name Bianfugenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88142-60-3
Record name Dauriporphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88142-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bianfugenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088142603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bianfugenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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